molecular formula C24H50N2O4 B12793868 Dodecane-1,12-diamine;dodecanedioic acid CAS No. 60180-78-1

Dodecane-1,12-diamine;dodecanedioic acid

Cat. No.: B12793868
CAS No.: 60180-78-1
M. Wt: 430.7 g/mol
InChI Key: SWZJUAVKTJFUIS-UHFFFAOYSA-N
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Description

Dodecane-1,12-diamine;dodecanedioic acid is a compound formed by the combination of dodecane-1,12-diamine and dodecanedioic acid. This compound is notable for its applications in various fields, including polymer science, materials engineering, and biomedicine. Dodecane-1,12-diamine is a diamine with two amino groups attached to a twelve-carbon aliphatic chain, while dodecanedioic acid is a dicarboxylic acid with two carboxyl groups on a twelve-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Dodecane-1,12-diamine

      Synthesis: Dodecane-1,12-diamine can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.

      Reaction Conditions: The hydrogenation process is carried out at temperatures ranging from 100°C to 150°C and pressures of 50 to 100 atmospheres.

  • Dodecanedioic Acid

      Synthesis: Dodecanedioic acid is traditionally produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene via cyclotrimerization, followed by hydrogenation to cyclododecane.

      Alternative Methods: An alternative route involves the ozonolysis of cyclododecene.

Industrial Production Methods

Industrial production of dodecanedioic acid often involves the use of renewable plant-oil feedstocks, such as switchgrass, to produce the acid in a more sustainable manner . This method reduces the environmental impact and reliance on petrochemical sources.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Dodecane-1,12-diamine can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

      Products: Oxidation typically yields dodecanedioic acid and other intermediate products depending on the reaction conditions.

  • Reduction

      Reagents and Conditions: Reduction of dodecanedioic acid can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: The reduction process yields dodecane-1,12-diol as the major product.

  • Substitution

      Reagents and Conditions: Substitution reactions involving dodecane-1,12-diamine can occur with halogenating agents like thionyl chloride (SOCl2) to form dodecane-1,12-dichloride.

      Products: The major product is dodecane-1,12-dichloride, which can be further used in polymerization reactions.

Scientific Research Applications

Chemistry

Biology

    Biodegradable Polymers: The compound is utilized in the development of biodegradable polymers for medical applications, including drug delivery systems and tissue engineering scaffolds.

Medicine

Industry

    Corrosion Inhibitors: The compound is used in the formulation of corrosion inhibitors for metal protection in industrial applications.

    Surfactants: It is also employed in the production of surfactants for detergents and cleaning agents.

Mechanism of Action

The mechanism of action of dodecane-1,12-diamine;dodecanedioic acid involves its interaction with molecular targets such as enzymes and receptors. In polymer applications, the compound forms strong amide bonds, contributing to the mechanical properties of the resulting polymers. In biological systems, dodecanedioic acid can be metabolized to produce energy, influencing metabolic pathways and maintaining energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Hexane-1,6-diamine;hexanedioic acid

  • Octane-1,8-diamine;octanedioic acid

      Comparison: With a shorter carbon chain, this compound forms polymers with different flexibility and melting points compared to dodecane-1,12-diamine;dodecanedioic acid.

  • Decane-1,10-diamine;decanedioic acid

      Comparison: This compound has a ten-carbon chain, offering a balance between the properties of hexane-1,6-diamine;hexanedioic acid and this compound.

Uniqueness

This compound is unique due to its twelve-carbon chain length, which provides a distinct combination of flexibility, strength, and thermal stability. This makes it particularly suitable for high-performance polymer applications and specialized industrial uses.

Properties

CAS No.

60180-78-1

Molecular Formula

C24H50N2O4

Molecular Weight

430.7 g/mol

IUPAC Name

dodecane-1,12-diamine;dodecanedioic acid

InChI

InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16)

InChI Key

SWZJUAVKTJFUIS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O

Related CAS

36497-34-4
60180-78-1

Origin of Product

United States

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